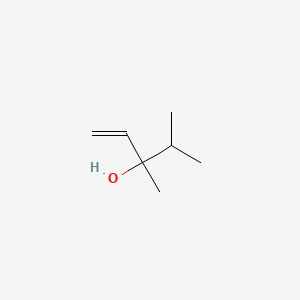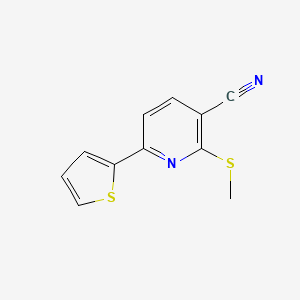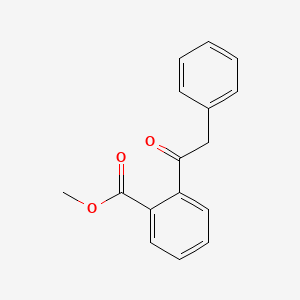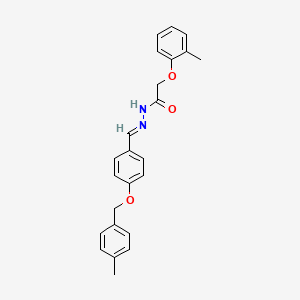
Tfmdck HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoromethyldeschloroketamine hydrochloride is a designer drug from the arylcyclohexylamine family. It is structurally related to ketamine, a well-known dissociative anesthetic. Trifluoromethyldeschloroketamine hydrochloride has been studied for its potential hallucinogenic and sedative effects, similar to those of ketamine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trifluoromethyldeschloroketamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)benzylamine.
Cyclization: This intermediate undergoes cyclization with cyclohexanone in the presence of a suitable catalyst to form the arylcyclohexylamine core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of trifluoromethyldeschloroketamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the starting materials and intermediates.
Purification: Use of techniques such as recrystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to meet pharmaceutical standards.
化学反应分析
Types of Reactions
Trifluoromethyldeschloroketamine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can modify the aryl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed.
Major Products
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted arylcyclohexylamines.
科学研究应用
Trifluoromethyldeschloroketamine hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the study of arylcyclohexylamines.
Biology: Investigated for its effects on neural pathways and potential as a neuroprotective agent.
Medicine: Explored for its potential antidepressant properties.
Industry: Utilized in the development of new anesthetic agents.
作用机制
The mechanism of action of trifluoromethyldeschloroketamine hydrochloride involves:
NMDA Receptor Antagonism: It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, leading to dissociative effects.
Neurotransmitter Modulation: It modulates the release of neurotransmitters such as glutamate and dopamine.
Pathways Involved: The compound affects the glutamatergic and dopaminergic pathways, contributing to its psychoactive effects.
相似化合物的比较
Similar Compounds
Ketamine: A well-known dissociative anesthetic with similar properties.
Deschloroketamine: Lacks the trifluoromethyl group but shares the arylcyclohexylamine core.
Methoxyketamine: Contains a methoxy group instead of a trifluoromethyl group.
Uniqueness
Trifluoromethyldeschloroketamine hydrochloride is unique due to its trifluoromethyl group, which enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to other arylcyclohexylamines .
属性
CAS 编号 |
1782026-45-2 |
|---|---|
分子式 |
C14H17ClF3NO |
分子量 |
307.74 g/mol |
IUPAC 名称 |
2-(methylamino)-2-[2-(trifluoromethyl)phenyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C14H16F3NO.ClH/c1-18-13(9-5-4-8-12(13)19)10-6-2-3-7-11(10)14(15,16)17;/h2-3,6-7,18H,4-5,8-9H2,1H3;1H |
InChI 键 |
OMRJGQGAJQJAQV-UHFFFAOYSA-N |
规范 SMILES |
CNC1(CCCCC1=O)C2=CC=CC=C2C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005497.png)

![4-{[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005508.png)



![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12005531.png)



